N-スクシンイミジルメタクリレート

概要

説明

“N-(Methacryloyloxy)succinimide” (also known as Methacrylic acid N-hydroxysuccinimide ester) is a reactive monomer that belongs to the class of N-hydroxysuccinimide (NHS) esters . It is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water .

Synthesis Analysis

The synthesis of succinimides involves a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Methacrylic acid N-hydroxysuccinimide ester can be copolymerized by reversible addition fragmentation chain transfer (RAFT) polymerization for bioconjugation with proteins .

Molecular Structure Analysis

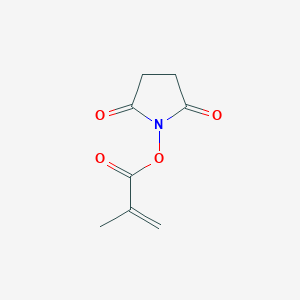

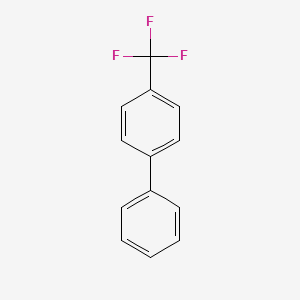

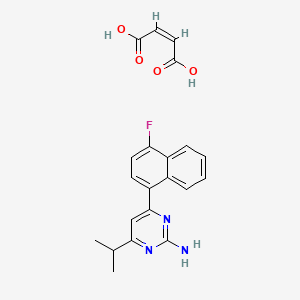

The empirical formula of “N-(Methacryloyloxy)succinimide” is C8H9NO4, and its molecular weight is 183.16 .

Chemical Reactions Analysis

“N-(Methacryloyloxy)succinimide” can be copolymerized with poly(N-isopropylacrylamide) for potential usage in immunoassay, catalyst recovery, and drug delivery .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Methacryloyloxy)succinimide” are influenced by succinimide formation, which can alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

科学的研究の応用

生体結合

N-スクシンイミジルメタクリレートは、アミン反応性カップリング反応による生体分子の機能化に一般的に使用されます。このプロセスは、生体結合において重要であり、生体結合は2つの生体分子を結合させて、各成分の生物活性を保持した単一のハイブリッドを形成します。 このアプリケーションは、標的薬物送達および診断のための高度な生体材料の開発において重要です .

タンパク質標識

タンパク質標識において、N-スクシンイミジルメタクリレートは、蛍光色素またはビオチンなどのラベルをタンパク質に付着させることができる試薬として役立ちます。 これは、タンパク質の機能、相互作用、および局在化の研究に特に役立ちます .

ペプチド合成

この化合物は、ペプチド合成にも使用されます。 これは、架橋剤またはリンカー分子として作用し、ペプチドをキャリア材料または表面に結合させることを容易にし、これは治療用ペプチドおよびペプチドベースの生体材料の開発において不可欠です .

薬物結合

N-スクシンイミジルメタクリレートは、薬物をキャリア材料に結合させるためのリンカー分子として使用できます。 このアプリケーションは、薬物開発の分野において重要であり、特に治療薬の有効性と安全性プロファイルを向上させることができるプロドラッグまたは薬物送達システムの開発において重要です .

生体医用アプリケーション

この化合物は、ポリピロールコーティングされたポリスチレンラテックス粒子の合成と機能化など、潜在的な生体医用アプリケーションを持っています。 これらの粒子は、イメージング、治療、および薬物送達システムのキャリアとしての生体医用分野で潜在的な用途を持っています .

作用機序

Safety and Hazards

将来の方向性

“N-(Methacryloyloxy)succinimide” has potential applications in the field of bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water . Future research may focus on its potential usage in immunoassay, catalyst recovery, and drug delivery .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJEMXWUYWELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37047-90-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60435975 | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38862-25-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is N-Succinimidyl methacrylate useful for creating drug delivery systems?

A1: N-Succinimidyl methacrylate's utility in drug delivery stems from its ability to form stable, cross-linked micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, NSM's reactivity allows for drug conjugation, creating prodrugs that can be released in a controlled manner. For instance, research demonstrates its use in constructing thermal and reduction dual-sensitive nanogels for intracellular doxorubicin delivery []. These nanogels release doxorubicin in response to the tumor microenvironment's specific stimuli, enhancing drug efficacy and minimizing off-target effects.

Q2: How does the structure of N-Succinimidyl methacrylate contribute to its applications in material science?

A2: N-Succinimidyl methacrylate's structure features both a methacrylate group and a succinimide ester. The methacrylate group enables its polymerization, allowing it to form polymers and copolymers. The succinimide ester readily reacts with primary amines, enabling the attachment of various biomolecules like DNA [] or the formation of multi-dentate ligands for nanoparticle functionalization []. This versatility makes NSM a powerful tool in material science for creating functional materials with tailored properties.

Q3: Can you provide an example of how N-Succinimidyl methacrylate is used to modify nanoparticles for biological applications?

A3: One study showcased the use of NSM in synthesizing multi-dentate ligands that facilitate the water transfer of hydrophobic inorganic nanoparticles []. Researchers first synthesized a copolymer of NSM and oligoethylene glycol methyl ether methacrylate. The reactive succinimide groups on this copolymer were then utilized to introduce phosphonic or amino groups via post-polymerization modifications. These modified polymers served as multi-dentate ligands, effectively transferring various nanoparticles, including iron oxide nanoparticles, quantum dots, and upconverting nanoparticles, into aqueous solutions. This water transfer is crucial for utilizing these nanoparticles in biological applications like bioimaging and diagnostics.

Q4: Are there any studies investigating the cytotoxicity of N-Succinimidyl methacrylate-based materials?

A4: Yes, researchers investigated the cytotoxicity of poly(ethylene glycol)-block-poly(N-succinimidyl methacrylate) (PEG-b-PNSM) micelles and their cross-linked counterparts against NIH3T3 cells []. The study reported favorable biocompatibility for both the micelles and cross-linked micelles, suggesting their potential for safe use in drug delivery applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)

![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)